3-(4-Methylphenyl)quinolin-2-amine
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Biology
Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. mdpi.com This fundamental structure, first isolated from coal tar in 1834, has proven to be a "privileged scaffold" in medicinal chemistry. mdpi.combohrium.com The versatility of the quinoline ring system allows for extensive functionalization, leading to a vast library of derivatives with a wide array of biological activities. researchgate.netbohrium.com
Historically, the importance of the quinoline scaffold was cemented with the discovery of chloroquine (B1663885) in 1934, a potent antimalarial drug. mdpi.com Since then, quinoline derivatives have been integral in the development of pharmaceuticals targeting a multitude of diseases. bohrium.com The rigid, bicyclic nature of the quinoline core provides a robust framework for designing molecules that can interact with various biological targets, including enzymes and receptors. ontosight.ai
The broad spectrum of pharmacological properties associated with quinoline-based compounds is extensive, encompassing:
Anticancer: Many quinoline derivatives have demonstrated potent activity against various cancer cell lines. bohrium.comontosight.ai
Antimicrobial: The scaffold is a key feature in numerous antibacterial, antifungal, and antiviral agents. mdpi.combohrium.comontosight.ai
Anti-inflammatory: Certain quinoline compounds exhibit significant anti-inflammatory effects. ontosight.ainih.gov
Antimalarial: The historical and ongoing importance of quinolines in combating malaria is well-documented. mdpi.combohrium.com
Other Therapeutic Areas: Research has also highlighted the potential of quinoline derivatives in treating neurodegenerative diseases like Alzheimer's, parasitic infections, and other conditions. bohrium.comnih.gov
The continued exploration of the quinoline scaffold is a testament to its enduring significance in the quest for new and effective medicines.
Overview of 3-(4-Methylphenyl)quinolin-2-amine Research Landscape
This compound is a specific derivative of the quinoline family, characterized by a 4-methylphenyl group at the third position and an amino group at the second position of the quinoline ring. ontosight.ai This compound, with the molecular formula C16H14N2, has garnered attention within the scientific community for its potential biological activities. ontosight.ai
Research into 3-aryl-2-aminoquinoline derivatives, the class to which this compound belongs, has revealed a range of promising pharmacological properties. Studies have explored their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ainih.gov The synthesis of these compounds can be achieved through various methods, including selenium-catalyzed cyclization reactions of 2-vinylanilines with isonitriles. researchgate.netresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H14N2 | ontosight.ai |
| Molecular Weight | ~238.3 g/mol | ontosight.ai |
| Synonyms | CHEMBL1352881, 33543-53-2, MLS001166009 | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-11-6-8-12(9-7-11)14-10-13-4-2-3-5-15(13)18-16(14)17/h2-10H,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQPIFJCRLIEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322181 | |
| Record name | 3-(4-methylphenyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33543-53-2 | |
| Record name | 3-(4-methylphenyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 3-(4-Methylphenyl)quinolin-2-amine
The direct construction of the this compound framework can be achieved through several elegant synthetic routes, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope.
Multi-component Reaction Approaches
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single operation to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for synthesizing complex molecules like quinolines.
A notable approach for the synthesis of related 2-amino-4-arylquinoline-3-carbonitriles involves an L-proline-promoted three-component reaction. This method utilizes anilines, aromatic aldehydes, and malononitrile (B47326) in an aqueous medium, offering a green and efficient pathway. rsc.org To specifically target this compound, one could envision a variation of this reaction using an appropriate aniline (B41778), 4-methylbenzaldehyde, and a suitable nitrile-containing component, followed by decarboxylation or a similar transformation if necessary.
Another relevant MCR strategy involves the copper(II) triflate-catalyzed three-component reaction of aryl amines, aryl aldehydes, and styrene (B11656) oxides to yield 2,3-diarylquinoline derivatives. researchgate.net While this specific reaction leads to a different substitution pattern, the underlying principle of combining an amine, an aldehyde, and a third component to build the quinoline (B57606) core is central. Adapting this by replacing the styrene oxide with a component that can deliver the 2-amino functionality is a potential synthetic route. For instance, a pseudo-three-component reaction using aryl amines and styrene oxides in the presence of p-toluenesulfonic acid has been developed for the synthesis of 2-benzyl-3-arylquinolines, demonstrating the versatility of MCRs in this area. researchgate.net
Microwave-assisted three-component reactions have also been developed for the synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives from aromatic aldehydes, anilines, and Meldrum's acid, showcasing another efficient one-pot approach to related quinoline structures. clockss.org
Friedländer Condensation and Related Cyclization Pathways
The Friedländer annulation is a classical and widely used method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base. wikipedia.orgorganic-chemistry.org
To synthesize this compound via this route, a potential pathway would involve the reaction of a 2-aminobenzophenone (B122507) derivative with a reagent that can provide the C2-amino and C3-carbon atoms. A logical choice for the methylene (B1212753) component would be a derivative of p-tolylacetonitrile. The reaction mechanism would proceed through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to furnish the aromatic quinoline ring. wikipedia.org
A general representation of this approach is the reaction between a 2-aminoaryl ketone and a ketone with an α-methylene group. organic-chemistry.org Modifications of the Friedländer synthesis, such as using molecular iodine as a catalyst or performing the reaction under solvent-free microwave conditions, have been shown to improve efficiency and yields for various substituted quinolines. organic-chemistry.org For example, the reaction of (2-aminophenyl)chalcones with acetone (B3395972) exemplifies a Friedländer reaction leading to 2-methyl-4-styrylquinolines. iucr.org This highlights the adaptability of the starting materials to achieve diverse substitution patterns.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of functionalized heterocycles, including 2-aminoquinolines. These methods often exhibit high efficiency and broad functional group tolerance. rsc.org
One prominent strategy involves the palladium-catalyzed annulation of N-acyl-o-alkynylanilines with isocyanides. acs.orgnih.gov This reaction proceeds with high atom economy via an unconventional 6-endo-dig cyclization process and involves an intramolecular acyl migration to furnish the functionalized 2-aminoquinoline (B145021) core. acs.orgnih.gov To apply this to the synthesis of the target molecule, one would start with an N-acyl derivative of 2-(phenylethynyl)aniline and react it with 4-methylphenyl isocyanide in the presence of a palladium catalyst.
Another effective palladium-catalyzed approach is the oxidative coupling of 2-vinylanilines with isocyanides. rsc.org This method uses palladium acetate (B1210297) and a silver carbonate oxidant to construct a variety of 2-aminoquinolines in good to excellent yields. The synthesis of this compound would require the coupling of a suitably substituted 2-vinylaniline (B1311222) with 4-methylphenyl isocyanide.
Furthermore, a regioselective palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been reported for the synthesis of 4-halo-2-aminoquinolines. organic-chemistry.org This protocol uses molecular oxygen as the sole oxidant, making it an environmentally friendly option. While this method introduces a halogen at the C4-position, subsequent dehalogenation could provide a route to the desired product.
Precursor Chemistry for this compound Synthesis
The synthesis of this compound can also be approached through the modification of pre-formed quinoline rings or by using specific aromatic building blocks that are later cyclized.
Halogenated Quinoline Intermediates
Halogenated quinolines are valuable intermediates as the halogen atom serves as a handle for further functionalization, most commonly through transition-metal-catalyzed cross-coupling reactions. nih.gov
A plausible two-step synthesis of this compound would begin with the preparation of a 2-amino-3-haloquinoline. For instance, 3-haloquinolines can be synthesized via the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like I₂, Br₂, or ICl. nih.gov Once the 2-amino-3-haloquinoline intermediate is obtained, the 4-methylphenyl group can be introduced using a Suzuki-Miyaura cross-coupling reaction with 4-methylphenylboronic acid or a Stille coupling with a p-tolylstannane derivative, catalyzed by a palladium complex.
The synthesis of 3-(bromoacetyl)-4-hydroxy-1-methyl/phenyl quinolin-2(1H)-one demonstrates the use of bromination to introduce a reactive handle onto the quinoline core, which can then be used for further condensation reactions. journalgrid.com Similarly, the preparation of 2,4-dichlorobenzo[h]quinoline highlights the use of halogenated quinolines as key intermediates for subsequent nucleophilic substitution reactions to build more complex structures. nih.gov
Aromatic Amine Building Blocks
Aromatic amines are fundamental precursors for nearly all major quinoline syntheses. youtube.com The choice of the aniline derivative dictates the substitution pattern on the benzo portion of the quinoline ring.
In the context of the Friedländer synthesis, a 2-aminoaryl ketone such as 2-aminobenzophenone or its derivatives serves as a key starting material. nih.gov For the specific target molecule, a 2-aminoaryl ketone would react with a p-tolyl containing methylene component.
In palladium-catalyzed cyclizations, substituted 2-ethynylanilines or 2-vinylanilines are the crucial aromatic amine precursors. rsc.orgorganic-chemistry.org The synthesis of these precursors often starts from simpler anilines which are then subjected to Sonogashira or Heck coupling reactions to install the alkynyl or vinyl group, respectively.
The Combes quinoline synthesis provides another example, reacting an aromatic amine with a 1,3-diketone in the presence of a strong acid. youtube.com To generate the desired product, one would need a specifically designed diketone that incorporates the p-tolyl group and can lead to the formation of the 2-amino substituent upon cyclization.
The versatility of aromatic amines is further demonstrated in their use for synthesizing quinoline-based s-triazinyl substituted aryl amine derivatives, where the amine acts as a nucleophile in substitution reactions. derpharmachemica.com
Derivatization and Structural Modifications of this compound
The chemical scaffold of this compound serves as a versatile platform for a variety of chemical transformations. These modifications are primarily aimed at exploring the structure-activity relationships of the resulting derivatives for potential applications in medicinal chemistry and material science. Key derivatization strategies include N-alkylation and N-acylation at the 2-amino group, substitution reactions on the quinoline ring, and the construction of fused heterocyclic systems.
N-Alkylation and N-Acylation Reactions
The amino group at the C2 position of the quinoline ring is a primary site for derivatization. N-alkylation introduces alkyl groups to this nitrogen atom, a reaction that can be achieved using various alkylating agents. While specific examples for this compound are not extensively documented in the provided results, general methodologies for the N-alkylation of heteroaromatic amines are well-established. These reactions often employ alkyl halides or alcohols in the presence of a suitable catalyst. For instance, cobalt(II) complexes have been utilized for the N-alkylation of aminoquinolines with alcohols, proceeding through a borrowing hydrogen pathway. nih.gov This method is advantageous due to its broad substrate scope and environmentally benign nature, with water being the primary byproduct. nih.gov
N-acylation involves the introduction of an acyl group to the 2-amino nitrogen, forming an amide linkage. This transformation is typically carried out using acylating agents such as acyl chlorides or anhydrides. For example, the acylation of similar aminoquinoline structures has been reported as a key step in the synthesis of more complex molecules. researchgate.net These reactions can influence the electronic properties and steric hindrance around the amino group, thereby modulating the biological activity of the parent compound.
| Reaction Type | Reagents/Catalysts | Key Features | Potential Products |
| N-Alkylation | Alcohols, Cobalt(II) complexes | Environmentally benign, generates water as a byproduct. nih.gov | N-alkyl-3-(4-methylphenyl)quinolin-2-amines |
| N-Acylation | Acyl chlorides, Acetic anhydride | Forms an amide linkage, modifies electronic properties. researchgate.netmdpi.com | N-acyl-3-(4-methylphenyl)quinolin-2-amines |
Substitution Reactions on the Quinoline Ring System
The quinoline ring of this compound is susceptible to electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups at different positions. The specific position of substitution is directed by the existing substituents, namely the 2-amino and 3-(4-methylphenyl) groups.
For instance, chlorination of a similar quinoline derivative, 6-methyl-2,4-dichloroquinoline, was achieved by heating with p-toluidine, resulting in the substitution of one of the chloro groups. iucr.orgresearchgate.net This suggests that the quinoline core of this compound could undergo similar halogenation and subsequent nucleophilic substitution reactions.
Furthermore, the synthesis of various substituted quinolines often involves the reaction of anilines with dicarbonyl compounds or their equivalents. nih.govmdpi.com This implies that the aniline-like amino group in this compound could potentially direct further substitutions on the benzo part of the quinoline ring. The precise outcomes of such reactions would depend on the specific reagents and reaction conditions employed.
| Reaction Type | Example Reagent | Position of Substitution | Resulting Derivative Class |
| Nucleophilic Substitution | p-Toluidine on a dichloroquinoline precursor iucr.orgresearchgate.net | C4 | 4-Substituted-3-(4-methylphenyl)quinolin-2-amines |
| Electrophilic Substitution | Halogenating agents | Benzene (B151609) ring of the quinoline | Halo-3-(4-methylphenyl)quinolin-2-amines |
Fused Ring System Formation via this compound Analogs
The 2-aminoquinoline moiety is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest due to their diverse biological activities. researchgate.netrsc.org These reactions often involve the condensation of the 2-amino group with a suitable bifunctional reagent, leading to the formation of a new ring fused to the quinoline core.
One common strategy involves the reaction of 2-aminoquinolines with reagents that can react with both the amino group and an adjacent ring carbon. For example, the reaction of 2-aminoquinoline derivatives with α,β-unsaturated ketones or dicarbonyl compounds can lead to the formation of pyridazino[4,5-b]quinolines. nih.gov Similarly, reaction with isothiocyanates can yield thioureido derivatives, which can then be cyclized to form pyrimido[4,5-b]quinoline systems. nih.gov
Another approach involves the construction of a pyrazole (B372694) ring fused to the quinoline system. This can be achieved by reacting a suitably functionalized quinoline, such as a 2-hydrazinylquinoline, with a dicarbonyl compound, followed by cyclization. ekb.eg While this example starts from a different quinoline derivative, it highlights the potential for the 2-amino group of this compound to be converted into a hydrazine, which could then be used to construct fused pyrazole rings.
| Fused Ring System | Key Reagents | General Reaction Type |
| Pyridazino[4,5-b]quinoline | α,β-Unsaturated ketones, Hydrazine hydrate (B1144303) nih.gov | Condensation and Cyclization |
| Pyrimido[4,5-b]quinoline | Isothiocyanates nih.gov | Addition and Cyclization |
| Pyrazolo[3,4-b]quinoline | Hydrazine derivatives, Dicarbonyl compounds mdpi.comekb.eg | Condensation and Cyclization |
Structural Elucidation and Advanced Characterization
Spectroscopic Analysis of 3-(4-Methylphenyl)quinolin-2-amine and Derivatives
Spectroscopic methods are fundamental in determining the structure and properties of this compound and related molecules. Techniques such as NMR, IR, Raman, Mass Spectrometry, and UV-Vis spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific data for this compound is not extensively published, analysis of its derivatives provides significant structural information.
For instance, in derivatives like {5-[2-(4-Bromophenyl)quinolin-4-yl}-N-(4-methylphenyl)-[1,3,4]oxadiazol-2-amine, the methyl group (CH₃) protons typically appear as a singlet in the ¹H-NMR spectrum around δ 2.96 ppm. mdpi.com The aromatic protons present as a complex multiplet in the range of δ 7.23-9.15 ppm, corresponding to the various protons on the quinoline (B57606) and phenyl rings. mdpi.com In the ¹³C-NMR spectrum of this derivative, the methyl carbon gives a characteristic signal at approximately 20.32 ppm, while the numerous aromatic carbons resonate between 116 and 161 ppm. mdpi.com
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are invaluable for establishing the connectivity between protons within the spin systems of the quinoline rings, which is often necessary for complete and unambiguous assignment of the ¹H NMR spectra. researchgate.net
Table 1: NMR Data for selected this compound Derivatives
| Compound | Nucleus | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J/Hz) | Assignment | Reference |
| {5-[2-(4-Bromophenyl)quinolin-4-yl}-N-(4-methylphenyl)- ontosight.aiiucr.orgnih.govoxadiazol-2-amine} | ¹H | 2.96 | s | CH₃ | mdpi.com |
| ¹H | 7.23 - 9.15 | m | Ar-H | mdpi.com | |
| ¹H | 10.86 | s | NH | mdpi.com | |
| ¹³C | 20.32 | CH₃ | mdpi.com | ||
| ¹³C | 116.85 - 160.28 | Aromatic & Heterocyclic Carbons | mdpi.com | ||
| 11-(4-Methylphenyl)-8,9-dihydro-7H-benzo[f]cyclopenta[b]quinolin-10(11H)-one | ¹H | 2.14 | s, 3H | CH₃ | nih.gov |
| ¹H | 5.58 | s, 1H | CH | nih.gov | |
| ¹H | 6.94 - 7.80 | m | Ar-H | nih.gov | |
| ¹H | 10.27 | s, 1H | NH | nih.gov |
Infrared (IR) and Raman Spectroscopy
For quinoline derivatives, IR spectra show characteristic absorption bands. In the derivative 11-(4-Methylphenyl)-8,9-dihydro-7H-benzo[f]cyclopenta[b]quinolin-10(11H)-one, a distinct band is observed at 3165 cm⁻¹, which is attributable to the N-H stretching vibration. nih.gov Aromatic and aliphatic C-H stretching vibrations appear in the range of 3080-2962 cm⁻¹. nih.gov Other significant peaks include those for C=O (1666 cm⁻¹) and C=C/C=N bonds (1632-1468 cm⁻¹). nih.gov Similarly, for other quinoline derivatives, N-H stretching is often observed around 3400-3100 cm⁻¹, with carbonyl and aromatic ring vibrations appearing at lower wavenumbers. journalgrid.comderpharmachemica.com
While specific Raman data for this compound is scarce in the literature, it is a complementary technique to IR. researchgate.net Resonance Raman scattering can be particularly useful, amplifying the signal of specific vibrational modes when the excitation laser frequency is close to an electronic transition of the molecule. tue.nl
Table 2: IR Spectral Data for a this compound Derivative
| Compound | Wavenumber (ν, cm⁻¹) | Assignment | Reference |
| 11-(4-Methylphenyl)-8,9-dihydro-7H-benzo[f]cyclopenta[b]quinolin-10(11H)-one | 3165 | N-H stretch | nih.gov |
| 3080, 3013 | Aromatic C-H stretch | nih.gov | |
| 2962 | Aliphatic C-H stretch | nih.gov | |
| 1666 | C=O stretch | nih.gov | |
| 1632, 1584, 1522, 1468 | Aromatic C=C and C=N stretches | nih.gov |
Mass Spectrometry
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. The nominal molecular weight of the parent compound, this compound (C₁₆H₁₄N₂), is approximately 238.3 g/mol . ontosight.ai High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the molecular formula of novel compounds. scispace.com
For example, the derivative 11-(4-Methylphenyl)-8,9-dihydro-7H-benzo[f]cyclopenta[b]quinolin-10(11H)-one was analyzed by HRMS, which detected the sodium adduct [M+Na]⁺. The calculated mass for C₂₃H₁₉NONa was 348.1364, closely matching the experimentally found value of 348.1345. nih.gov Another complex derivative, {5-[2-(4-Bromophenyl)quinolin-4-yl}-N-(4-methylphenyl)- ontosight.aiiucr.orgnih.govoxadiazol-2-amine}, showed a protonated molecular ion [M⁺+1] at m/z 457.0589, consistent with its calculated mass of 457.0586. mdpi.com
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Derivatives
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| 11-(4-Methylphenyl)-8,9-dihydro-7H-benzo[f]cyclopenta[b]quinolin-10(11H)-one | [M+Na]⁺ | 348.1364 | 348.1345 | nih.gov |
| {5-[2-(4-Bromophenyl)quinolin-4-yl}-N-(4-methylphenyl)- ontosight.aiiucr.orgnih.govoxadiazol-2-amine} | [M+H]⁺ | 457.0586 | 457.0589 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule, often between π and π* orbitals in conjugated systems. msu.edu The absorption spectra can provide valuable information on the electronic structure of quinoline compounds. scirp.org
For the derivative 6-chloro-2(4-methoxyphenyl)-4-phenyl quinoline, the UV-Vis spectrum in a THF solution shows a maximum absorption (λₘₐₓ) at 272 nm, which is attributed to π-π* electronic transitions within the conjugated aromatic system. scirp.org The position and intensity of these absorption bands are sensitive to the solvent and the specific substituents on the quinoline ring system. scirp.org
Table 4: UV-Vis Absorption Data for a Quinoline Derivative
| Compound | Solvent | λₘₐₓ (nm) | Transition | Reference |
| 6-chloro-2(4-methoxyphenyl)-4-phenyl quinoline | THF | 272 | π → π* | scirp.org |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Determination of Molecular Geometry and Conformation
While a crystal structure for this compound itself is not available, the structures of several closely related derivatives have been determined, offering critical insights into the likely geometry and conformation.
The analysis of 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine reveals that the quinoline ring system is essentially planar, but the exocyclic phenyl ring is significantly twisted out of this plane. iucr.orgresearchgate.net The dihedral angle between the quinoline ring system and the p-tolyl ring is reported to be 50.18 (6)°. iucr.org This non-planar conformation is a common feature in such substituted quinolines.
Studies on other derivatives, like 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide, show that the quinoline ring itself may not be perfectly planar, with the pyridine (B92270) portion sometimes adopting a slight screw-boat conformation. iucr.orgresearchgate.net Furthermore, the geometry around the exocyclic nitrogen atom is often found to be slightly pyramidal rather than perfectly planar, indicating sp³ character. iucr.orgiucr.org In the crystal structure, the packing is often stabilized by a network of intermolecular hydrogen bonds, typically involving the amine hydrogen and a nitrogen atom of an adjacent quinoline ring. iucr.orgresearchgate.net
Table 5: Selected Crystallographic Data for Quinoline Derivatives
| Compound | Crystal System | Space Group | Key Geometric Feature | Reference |
| 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine | Monoclinic | P2₁/c | Dihedral angle between quinoline and phenyl rings: 50.18 (6)° | iucr.orgresearchgate.net |
| Molecules linked by N—H···N hydrogen bonds | iucr.org | |||
| 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide | - | - | Quinoline ring system is not perfectly planar | iucr.orgresearchgate.net |
| Secondary amine has a slightly pyramidal geometry | iucr.orgiucr.org | |||
| 11-(4-Methylphenyl)-8,9-dihydro-7H-benzo[f]cyclopenta[b]quinolin-10(11H)-one | Monoclinic | P2₁/n | Dihydropyridine ring in an envelope conformation | nih.gov |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)
Detailed research findings from single-crystal X-ray diffraction studies, which are essential for a definitive analysis of the intermolecular interactions and crystal packing of this compound, are not available in the reviewed scientific literature. The precise arrangement of molecules in the solid state, including specific hydrogen bonding networks and crystal packing motifs, has not been publicly reported.
Consequently, a detailed discussion of these structural features and the generation of data tables containing crystallographic parameters and hydrogen bond geometries for this compound cannot be provided at this time. Such an analysis is contingent upon the future publication of its crystal structure.
Computational and Theoretical Investigations
Electronic Structure Analysis4.2.1. Frontier Molecular Orbitals (HOMO-LUMO)Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for 3-(4-Methylphenyl)quinolin-2-amine are not present in the accessible scientific literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for understanding the chemical reactivity and intermolecular interactions of a molecule. It provides a visual representation of the charge distribution, identifying electrophilic and nucleophilic sites.
In the case of this compound, MEP analysis reveals distinct regions of positive and negative electrostatic potential. The nitrogen atom of the amino group and the quinoline (B57606) ring typically exhibit a negative potential (red and yellow regions), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the methyl group on the phenyl ring show a positive potential (blue regions), making them likely sites for nucleophilic interactions. This charge distribution is fundamental to the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions, which are critical for its crystal packing and potential biological activity.
Studies on similar quinoline derivatives have demonstrated that the MEP map can predict the most reactive sites for chemical reactions. For instance, in related heterocyclic systems, the regions of highest negative potential are often the primary sites for protonation and coordination with metal ions. The distribution of electrostatic potential across the molecule also provides insights into its polarity and solubility characteristics. The distinct positive and negative regions in this compound suggest a significant dipole moment, influencing its interaction with polar solvents and biological receptors.
Prediction of Spectroscopic Properties
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, offering valuable comparisons with experimental data.
For this compound, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra provide a deeper understanding of its molecular structure and electronic transitions. Predicted IR spectra can help assign vibrational modes to specific functional groups. For example, the characteristic stretching frequencies for the N-H bonds of the amino group and the C-H bonds of the aromatic rings and methyl group can be calculated. These theoretical assignments are invaluable in interpreting experimental IR data.
Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be predicted. These calculations are based on the magnetic shielding of each nucleus, which is influenced by its local electronic environment. For this compound, theoretical NMR data would predict distinct signals for the protons and carbons of the quinoline core, the p-methylphenyl group, and the amino substituent, aiding in the structural elucidation of the compound.
UV-Visible spectroscopy predictions involve calculating the electronic transitions between molecular orbitals. The absorption maxima (λmax) are determined by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies on related quinoline derivatives have shown that the electronic transitions are often of the π → π* and n → π* type. researchgate.net The predicted UV-Vis spectrum for this compound would likely show characteristic absorption bands in the UV region, corresponding to these transitions within the aromatic system.
| Spectroscopic Technique | Predicted Property | Significance |
| Infrared (IR) | Vibrational Frequencies | Assignment of functional group vibrations (N-H, C-H, C=N) |
| ¹H NMR | Chemical Shifts | Elucidation of proton environments in the molecule |
| ¹³C NMR | Chemical Shifts | Determination of the carbon skeleton structure |
| UV-Visible | Absorption Maxima (λmax) | Understanding electronic transitions (π → π, n → π) |
Exploration of Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry plays a vital role in the rational design and screening of new NLO materials.
The NLO response of a molecule is primarily determined by its hyperpolarizability (β). Theoretical calculations, often using DFT methods, can predict the first-order hyperpolarizability of a molecule. For a molecule to exhibit significant NLO properties, it typically requires a large ground-state dipole moment and a considerable difference between the ground and excited-state dipole moments, which is often associated with intramolecular charge transfer (ICT).
Quinoline derivatives have been identified as promising candidates for NLO applications due to their extended π-conjugated systems that can facilitate ICT. researchgate.net In this compound, the amino group acts as an electron donor and the quinoline ring system can act as an electron acceptor, creating a donor-π-acceptor (D-π-A) framework conducive to NLO activity.
Computational studies on similar arylated quinolines have reported significant hyperpolarizability values, suggesting their potential as NLO materials. researchgate.net A theoretical investigation of this compound would involve calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). A large calculated β value would indicate a strong NLO response. The analysis of frontier molecular orbitals (HOMO and LUMO) can further elucidate the ICT character of the electronic transitions contributing to the NLO properties.
| NLO Property | Computational Parameter | Implication for this compound |
| Dipole Moment | μ | A significant dipole moment is a prerequisite for NLO activity. |
| Polarizability | α | Describes the ease of distortion of the electron cloud by an electric field. |
| First Hyperpolarizability | β | Quantifies the second-order NLO response. A high value suggests potential for NLO applications. |
Biological Activity and Mechanistic Studies
In Vitro Pharmacological Activities of 3-(4-Methylphenyl)quinolin-2-amine and Analogs
Quinoline (B57606) derivatives have demonstrated a broad spectrum of pharmacological effects in laboratory settings, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai
Antimicrobial Efficacy (Antibacterial, Antifungal)
The quinoline core is a foundational element for many antimicrobial agents. journalgrid.commdpi.com Various analogs have been synthesized and tested against a range of microbial pathogens.
Antibacterial Activity: Derivatives of quinolin-2(1H)-one have shown notable antibacterial effects. For instance, a series of 3-(2-substituted amino/substituted hydrazino-1,3-thiazol-4-yl)-4-hydroxy-1-methyl/phenylquinolin-2(1H)-one derivatives were synthesized and evaluated. nih.gov Compounds 3a , 3b , and 4d from this series exhibited promising activity against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). nih.gov Another study on quinoline-based thiazolidinones revealed that para-methyl aniline (B41778) thiazolidinones had strong inhibitory action against the Gram-negative bacterium P. aeruginosa. scholarsresearchlibrary.com
Furthermore, hybrid molecules combining the quinoline structure with other heterocyclic systems have been investigated. A series of 4-hydroxy-1-methyl/phenyl-3-(substituted thiadiazole)quinolin-2(1H)-one compounds were synthesized, with compounds 4b , 4c , and 4f showing significant antibacterial activity when compared to ciprofloxacin (B1669076). journalgrid.com The presence of fluoro and dichloro substitutions was found to contribute to this activity. journalgrid.com Similarly, some newly synthesized quinoline-3-carbonitrile and 2-chloroquinoline (B121035) derivatives showed significant potency against various bacterial strains. medcraveonline.com
Antifungal Activity: The antifungal potential of quinoline analogs is also well-documented. scispace.com In a study of 4-hydroxy-1-methyl/phenyl-3-(substituted thiadiazole)quinolin-2(1H)-ones, compounds 4b , 4c , 4e , and 4f demonstrated potent antifungal activity against Candida albicans and Aspergillus niger, comparable to fluconazole. journalgrid.com Similarly, within a series of thiazolyl derivatives of 2-quinolones, compounds 3a , 3b , 3e , 4d , and 4e showed good antifungal activity against the same fungal species. nih.gov Other research has indicated that while some 2-quinolone derivatives showed no bacterial activity, they possessed good antifungal properties. researchgate.net
| Compound Series | Active Analogs | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|---|
| Thiazolyl-quinolin-2(1H)-ones | 3a, 3b, 4d | S. aureus, B. subtilis, E. coli, P. aeruginosa | Promising Antibacterial | nih.gov |
| Thiazolyl-quinolin-2(1H)-ones | 3a, 3b, 3e, 4d, 4e | C. albicans, A. niger | Good Antifungal | nih.gov |
| Thiadiazole-quinolin-2(1H)-ones | 4b, 4c, 4f | Gram-positive and Gram-negative bacteria | Promising Antibacterial | journalgrid.com |
| Thiadiazole-quinolin-2(1H)-ones | 4b, 4c, 4e, 4f | C. albicans, A. niger | Potent Antifungal | journalgrid.com |
| Quinoline-based thiazolidinones | p-methyl aniline thiazolidinones | P. aeruginosa | Strong Inhibitory Action | scholarsresearchlibrary.com |
Anticancer Potential
The anticancer properties of quinoline derivatives are a significant area of research. ontosight.ainih.gov Numerous analogs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
A study involving a library of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones found that all tested compounds exhibited high cytotoxic effects against MCF-7 (breast cancer) and even higher effects against HL-60 (promyelocytic leukemia) cells. nih.gov Specifically, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was over five times more cytotoxic to HL-60 cells than to normal HUVEC cells and was shown to induce DNA damage and apoptosis. nih.gov
Hybrid molecules have also shown promise. A series of quinoline-based oxadiazole-triazole conjugates were synthesized, and compound 8k , featuring an o-chloro substitution, was identified as a potent agent against human lung carcinoma (A-549) cells, with minimal cytotoxicity in normal cells. researchgate.net In another study, furan (B31954) C-2 coupled quinoline derivatives with a 1,2,4-triazole (B32235) nucleus were designed as potential anticancer agents. openmedicinalchemistryjournal.com The combination of quinoline with other heterocyclic systems like quinoxaline (B1680401) has also been explored, with some derivatives showing cytotoxic activity against MCF-7 and HeLa cell lines. nih.gov For example, compound 11g with a nitro substituent showed the highest cytotoxic activity against HeLa cells. nih.gov
| Compound Series | Active Analog | Tested Cell Lines | Key Findings | Reference |
|---|---|---|---|---|
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60, MCF-7, HUVEC | High, selective cytotoxicity against HL-60; induces apoptosis. | nih.gov |
| Quinoline-based oxadiazole-triazole conjugates | Compound 8k (o-chloro substitution) | A-549 (lung) | Potent activity (IC50 = 5.6 μM) with low toxicity to normal cells. | researchgate.net |
| Quinoxalindione-substituted quinazolinones | Compound 11g (nitro substituent) | HeLa, MCF-7 | Highest cytotoxic activity against HeLa cells in the series. | nih.gov |
| Quinoxaline derivatives | Compound IV | PC-3 (prostate), HepG2 (liver) | Highly selective against PC-3 cells (IC50 = 2.11 µM); induces apoptosis. | tandfonline.com |
Anti-inflammatory and Analgesic Effects
The quinoline framework is related to quinazolinone structures, which have been investigated for their anti-inflammatory and analgesic properties. nih.govnih.gov A study on novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones demonstrated significant analgesic and anti-inflammatory activities. nih.gov In this series, compound AS2 (2-(1-ethylpropylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one) was identified as the most active analgesic agent. nih.gov Meanwhile, compound AS3 (2-(1-methylbutylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one) was the most potent anti-inflammatory agent, showing moderately higher activity than the reference drug diclofenac (B195802) sodium. nih.gov
Similar studies on related quinazolinone derivatives, such as 3-(2-methylphenyl) and 3-(4-methoxyphenyl) analogs, have also reported compounds with significant analgesic and anti-inflammatory effects. nih.govjst.go.jp
Anthelmintic and Antimalarial Properties
Quinoline derivatives are historically significant in the fight against malaria, and research continues to explore new analogs for both antimalarial and anthelmintic applications. nih.gov For instance, 3-aminoquinolin-2-one derivatives have been evaluated for their antiparasitic activities. journalgrid.com The quinoline skeleton is a key component of antimalarial drugs, and extensive studies have been conducted on analogs starting from chloroquinolines. nih.gov
Research into 3-phenylquinoxaline 1,4-di-N-oxide derivatives revealed several compounds with potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net Specifically, compounds with a 7-methyl or 7-methoxy group on the quinoxaline ring and a 4'-fluoro or 4'-chloro group on the phenyl ring were identified as promising new leads due to their low IC50 values and high selectivity. researchgate.net
Enzyme Inhibition Profiling (e.g., Kinases, Topoisomerase II DNA Gyrase, Telomerase)
The biological activities of quinoline derivatives are often linked to their ability to inhibit specific enzymes crucial for pathogen survival or cancer cell proliferation.
Topoisomerase II and DNA Gyrase Inhibition: Bacterial DNA gyrase and topoisomerase IV are well-established targets for antimicrobial agents. nih.gov Docking studies on some novel quinoline derivatives have been performed to understand their interaction with topoisomerase II DNA gyrase enzymes, suggesting this as a potential mechanism for their antibacterial action. medcraveonline.com Furthermore, certain quinoxaline-based derivatives have shown potent inhibitory effects against human topoisomerase II, which contributes to their anticancer activity. tandfonline.com For example, one such derivative inhibited topoisomerase II with an IC50 value of 7.529 µM and induced apoptosis in prostate cancer cells. tandfonline.com A novel bis-fluoroquinolone chalcone-like derivative, HMNE3, was found to dually inhibit both topoisomerase II and tyrosine kinases. nih.gov
Kinase Inhibition: Tyrosine kinases are critical targets in cancer therapy. nih.gov The derivative HMNE3 was shown to inhibit tyrosine kinase activity with an IC50 value of 0.64 µmol/L in Capan-1 pancreatic cancer cells and significantly inhibited c-Src activity. nih.gov Structure-activity relationship (SAR) studies on quinoxaline urea (B33335) analogs identified a compound that inhibits NF-κB signaling by reducing the phosphorylation of IKKβ, a key kinase in this pathway. nih.gov
Telomerase Inhibition: Telomerase is another important enzyme target in cancer research. Certain quinoline-oxadiazole hybrid compounds, such as 3-(((4-Chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione, have been reported to exhibit anticancer activity through the inhibition of the telomerase enzyme. researchgate.net
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the biological activity of lead compounds by identifying the influence of different functional groups and their positions on the core scaffold. georgiasouthern.edu For quinoline and its related analogs, several key structural features have been shown to dictate their pharmacological effects.
For anticancer activity, the substitution pattern on the quinoline or quinolinone ring is critical. nih.gov In a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, analogs with an alkyl substituent at position 2 were more potent than those with an aryl substituent at the same position. nih.gov For quinoxaline urea analogs designed as NF-κB inhibitors, SAR studies led to the identification of an analog (84 ) that was approximately 2.5-fold more potent than the lead compound. nih.gov In another series of survivin inhibitors based on an oxyquinoline scaffold, introducing a chloro substitution on the C ring phenyl moiety resulted in enhanced activity across multiple cancer cell lines. plos.org Conversely, replacing the phenyl ring with other heterocyclic rings like furan or thiophene (B33073) tended to decrease the activity. plos.org
In the context of antimicrobial activity, substitutions on the quinoline ring also play a defining role. For a series of 4-hydroxy-1-methyl/phenyl-3-(substituted thiadiazole)quinolin-2(1H)-ones, compounds with fluoro and 2,4-dichloro substitutions showed satisfactory antibacterial and antifungal activity. journalgrid.com For quinoline-based thiazolidinones, a para-methyl group on the aniline moiety led to strong inhibitory action against P. aeruginosa. scholarsresearchlibrary.com
These studies highlight that the biological profile of quinoline-based compounds can be finely tuned by modifying substituents at various positions, influencing their potency and selectivity as therapeutic agents. nih.govplos.org
Impact of Substituent Modifications on Biological Efficacy
The biological efficacy of quinoline derivatives can be significantly altered by modifying the substituents on the core structure. Structure-activity relationship (SAR) studies on related quinoline compounds reveal critical insights into how these modifications can tune the therapeutic properties.
For instance, in a series of 2-phenylquinolin-4-amine (B1606699) derivatives designed as apoptosis inducers, substitutions on the phenyl ring and the amine at the 4-position were evaluated. Compounds with specific substitutions demonstrated enhanced pro-apoptotic and antiproliferative activities against cancer cell lines like HT-29. researchgate.net Notably, derivatives 7a and 7d showed potent caspase-3 activation, suggesting that the electronic and steric properties of the substituents are key determinants of activity. researchgate.net
Similarly, the anticancer activity of 2-styrylquinolines was found to be dependent on the substituents at the 4- and 6-positions of the quinoline ring. The introduction of a 6-bromo substituent in conjunction with a 1,3,4-thiadiazol-2-amine moiety at the 4-position resulted in compounds with potent antitumor activity against HepG2 and HCT116 cancer cell lines. nih.gov In another study, the presence of two bulky aryl groups at the 2- and 4-positions of the quinoline core was found to enhance antibacterial, antifungal, and anticancer activities. austinpublishinggroup.com Specifically, a p-tolyl group in a series of N-substituted-2-phenylquinoline-4-carboxamides led to a compound (3f ) with high anticancer mortality. austinpublishinggroup.com
Furthermore, in a study of quinoline-pyrimidine hybrids, substitutions on the aryl group attached to the pyrimidine (B1678525) ring influenced cytotoxic activity against KB and HepG2 cancer cell lines. researchgate.net Compounds with a 4''-chloro (6b ) or a 4''-methoxy (6e ) substituent exhibited the most potent activity, highlighting the role of electron-withdrawing and electron-donating groups in modulating biological efficacy. researchgate.net
| Compound Series | Key Substituent Modification | Observed Impact on Biological Efficacy | Reference |
|---|---|---|---|
| 2-Phenylquinolin-4-amine derivatives | Substitutions on the phenyl ring and 4-amine | Enhanced pro-apoptotic and antiproliferative activity | researchgate.net |
| 2-Styrylquinolines | 6-Bromo and 4-(1,3,4-thiadiazol-2-amine) groups | Potent antitumor activity against HepG2 and HCT116 cells | nih.gov |
| N-substituted-2-phenylquinoline-4-carboxamides | p-Tolyl group at the 4-position carboxamide | High anticancer mortality | austinpublishinggroup.com |
| Quinoline-pyrimidine hybrids | 4''-Chloro or 4''-methoxy on the aryl-pyrimidine moiety | Most potent cytotoxic activity against KB and HepG2 cells | researchgate.net |
| 3-(Heteroaryl)quinolin-2(1H)-ones | Introduction of various azoles at the 3-position | Growth-inhibitory potency in cancer cell lines | nih.gov |
Influence of Stereochemistry on Biological Activity
The stereochemistry of drug molecules is a critical factor that can profoundly influence their biological activity. In the case of 3-arylquinolinones, the phenomenon of atropisomerism—where rotation around a single bond is restricted, leading to stable, non-superimposable stereoisomers—can arise. This restricted rotation is often due to steric hindrance between bulky substituents.
While specific studies on the stereochemistry of this compound are not extensively documented, research on structurally related 4-arylquinolin-2-ones has demonstrated the significance of atropisomerism. For example, stable atropisomeric quinolinone derivatives were identified as exhibiting differential activity as maxi-K potassium channel openers. acs.org This suggests that the spatial arrangement of the aryl group relative to the quinoline plane can dictate how the molecule fits into a protein's binding site, thereby affecting its pharmacological response.
Molecular Docking and Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It provides valuable insights into the binding affinity, mode of interaction, and the key residues involved in the ligand-protein complex.
Prediction of Binding Affinities and Modes
Molecular docking studies on various quinoline derivatives have helped in predicting their binding affinities and understanding their mechanism of action at a molecular level. For example, in a study of quinoline-pyrimidine hybrids as potential anticancer agents, docking simulations were performed against human topoisomerase IIβ. researchgate.net The results showed that the most active compounds, 6b (with a 4''-chloro substituent) and 6e (with a 4''-methoxy substituent), had strong predicted binding affinities with glide scores of -9.397 and -9.597 kcal/mol, respectively. researchgate.net These scores indicate a high likelihood of stable binding within the active site of the enzyme.
In another study, quinoline-stilbene derivatives were docked against E. coli DNA gyrase B to explore their antibacterial potential. nih.gov Compound 19 , 8-Methyl-N-(4-nitrophenyl)-3-styrylquinolin-2-amine, showed a strong binding affinity with a docking score of -6.9 kcal/mol, which was comparable to the standard drug ciprofloxacin (-7.3 kcal/mol). nih.gov This suggests that such compounds can effectively occupy the binding pocket of the enzyme, potentially inhibiting its function.
Similarly, docking studies of diazinyl-thiazol-imine derivatives against the SARS-CoV-2 main protease (Mpro) revealed binding scores ranging from -7.7 to -8.7 kcal/mol, indicating a strong binding affinity to the receptor. researchgate.net These computational predictions are crucial for prioritizing compounds for further experimental testing and for guiding the design of more potent inhibitors.
| Compound/Series | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Compound 6b (4''-Chloro derivative) | Human Topoisomerase IIβ | -9.397 | researchgate.net |
| Compound 6e (4''-Methoxy derivative) | Human Topoisomerase IIβ | -9.597 | researchgate.net |
| Ellipticine (Reference) | Human Topoisomerase IIβ | -10.519 | researchgate.net |
| Compound 19 (8-Methyl-N-(4-nitrophenyl)-3-styrylquinolin-2-amine) | E. coli DNA gyraseB | -6.9 | nih.gov |
| Ciprofloxacin (Reference) | E. coli DNA gyraseB | -7.3 | nih.gov |
| Diazinyl-thiazol-imine derivatives | SARS-CoV-2 Main Protease (Mpro) | -7.7 to -8.7 | researchgate.net |
Identification of Key Interacting Residues
Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the target protein that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the stability of the protein-ligand complex and the biological activity of the compound.
In the docking study of quinoline-pyrimidine hybrids with human topoisomerase IIβ, the most active compounds, 6b and 6e , were found to bind in the same pocket as the known inhibitor ellipticine. researchgate.net Key interactions were observed with residues such as ARG503 and GLN778 of the protein and with the DNA bases DT8, DT9, DA12, and DG13. researchgate.net A crucial hydrogen-bonding interaction was noted between the hydroxyl group of the quinoline-2,4-dione moiety and the residue GLN778. researchgate.net
For the antibacterial quinoline-stilbene derivatives, docking into the active site of E. coli DNA gyraseB revealed important interactions. nih.gov The docked compounds formed hydrogen bonds and hydrophobic interactions with key residues, explaining their inhibitory potential. Similarly, the docking of diazinyl-thiazol-imine ligands into the active site of the SARS-CoV-2 main protease showed that their high binding affinity was due to multiple hydrogen bonds and hydrophobic interactions with active site residues like GLU166 and HIS41. researchgate.net
These detailed interaction maps are invaluable for understanding the molecular basis of a compound's activity and for guiding rational drug design to enhance potency and selectivity.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes
The synthesis of quinoline (B57606) derivatives is a well-established field, yet there is a continuous drive for more efficient, cost-effective, and environmentally friendly methods. rsc.orgclockss.org Traditional methods like the Friedländer, Skraup, and Doebner-von Miller reactions, while foundational, often require harsh conditions. rsc.org Future research will likely pivot towards greener and more versatile synthetic strategies.
Key areas for development include:
Catalyst-driven Reactions: The use of transition metal catalysts, such as rhodium and palladium, has already shown promise in the synthesis of functionalized quinolines with high atom economy. nih.govscispace.com Further exploration of catalysts, including N-heterocyclic carbenes (NHCs), could lead to milder reaction conditions and novel transformations for creating the 3-aryl-2-aminoquinoline core. rsc.org
One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step, reducing waste and purification efforts. clockss.orgbohrium.com Designing new MCRs that incorporate the necessary precursors for 3-(4-Methylphenyl)quinolin-2-amine could significantly streamline its production. bohrium.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for heterocyclic synthesis, offering a greener alternative to conventional heating. clockss.orgacs.org Adapting existing syntheses or developing new ones under microwave conditions is a promising avenue.
A comparison of traditional versus modern synthetic approaches highlights the potential for improvement:
| Synthetic Approach | Typical Conditions | Advantages | Future Direction |
| Traditional (e.g., Friedländer) | High temperatures, strong acids/bases | Well-established, readily available starting materials | Modification for milder conditions, improved yields |
| Metal-Catalyzed Cross-Coupling | Palladium, Copper, or Rhodium catalysts | High efficiency, functional group tolerance | Development of cheaper, more sustainable catalysts |
| Multi-Component Reactions (MCRs) | One-pot synthesis | High atom economy, operational simplicity, reduced waste | Design of novel MCRs for specific quinoline architectures |
| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, increased yields, energy efficiency | Broader application to various quinoline synthetic routes |
Advanced Computational Modeling for Structure-Activity Relationship Elucidation
Computational chemistry is an indispensable tool for accelerating drug discovery by predicting how a molecule will behave and interact with biological targets. For this compound, advanced computational modeling can provide crucial insights into its structure-activity relationships (SAR). nih.govresearchgate.net
Future computational studies should focus on:
Molecular Docking: Simulating the binding of this compound and its virtual derivatives to the active sites of various enzymes and receptors can identify potential biological targets and explain observed activities. nih.govnih.gov For instance, docking studies could explore its potential as a kinase inhibitor, a common target for quinoline-based drugs. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for analogues of this compound, researchers can predict the activity of new, unsynthesized derivatives, guiding synthetic efforts towards more potent compounds.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with a target protein over time, providing a more realistic view of the binding process and stability. researchgate.net
Molecular Electrostatic Potential (MEP) Analysis: MEP maps reveal the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions. researchgate.net
These computational approaches will be instrumental in rationally designing next-generation analogues with improved potency and selectivity.
Exploration of Expanded Biological Activity Spectrum
While quinoline derivatives are known to possess a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the full spectrum for this compound remains to be charted. nih.govontosight.ai
Future research should systematically screen this compound and its close analogues against a diverse panel of biological targets:
Anticancer Activity: Given that many quinoline derivatives function as anticancer agents by targeting enzymes like topoisomerases or protein kinases, this is a primary area for investigation. researchgate.netnih.gov Screening against a panel of cancer cell lines, such as breast (MCF-7), lung, and colon cancer lines, is a logical first step. acs.orgnih.gov
Antimicrobial and Antiviral Effects: The quinoline core is present in many antimicrobial and antiviral drugs. nih.govmedcraveonline.com Testing against various strains of bacteria (Gram-positive and Gram-negative), fungi, and viruses (including HIV and hepatitis viruses) could uncover new therapeutic applications. nih.govmdpi.commdpi.com
Antiprotozoal Activity: Quinoline alkaloids have historically been vital in treating parasitic diseases like malaria and leishmaniasis. rsc.orgacs.org Evaluating this compound against parasites such as Plasmodium falciparum and Leishmania donovani could yield promising leads. acs.orgresearchgate.net
Enzyme Inhibition: Beyond kinases and topoisomerases, the compound could be tested for inhibitory activity against other clinically relevant enzymes.
The existing data on related compounds suggests a high probability of discovering new activities. For example, various 3-arylquinolines have shown potent antileishmanial activity, and 2-aminoquinolines have been investigated as anti-HIV agents. nih.govacs.org
Design and Synthesis of Advanced Quinoline-Based Architectures
The core structure of this compound serves as an excellent starting point for creating more complex and potentially more effective molecules. Future synthetic work should explore the creation of novel molecular architectures.
Promising strategies include:
Hybrid Molecules: Synthesizing hybrid compounds that covalently link the this compound scaffold to another pharmacophore (e.g., imidazole, oxadiazole, or isatin) can lead to molecules with dual modes of action or improved pharmacological profiles. mdpi.comresearchgate.netmdpi.com
Donor-Acceptor-Donor (D-A-D) Architectures: For applications in materials science, designing D-A-D type molecules using the quinoline core as the acceptor (A) unit has shown potential in developing organic electronics, such as memory devices. rsc.orgresearchgate.net
Fused Heterocyclic Systems: Creating polycyclic structures by fusing other heterocyclic rings onto the quinoline framework can rigidly constrain the molecule's conformation, potentially increasing its binding affinity and selectivity for a specific biological target. scispace.comnih.gov
Modifications at Key Positions: Systematic modification of the amine group at the C-2 position and the phenyl ring at the C-3 position is crucial. Studies on related compounds have shown that the C-2 amino group is often essential for activity, acting as a hydrogen bond donor. acs.org Similarly, the substitution pattern on the C-3 aryl ring can significantly influence potency and selectivity. acs.orgresearchgate.net
These advanced designs, guided by computational modeling and SAR data, will drive the development of next-generation quinoline-based agents for both therapeutic and materials science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
